Cas no 2227889-87-2 (2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole)
2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole
- 2227889-87-2
- EN300-1745620
- 2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole
-
- Inchi: 1S/C8H11NO/c1-5-3-7(6(2)9-5)8-4-10-8/h3,8-9H,4H2,1-2H3/t8-/m0/s1
- InChI Key: KDAANYLOGQXPEZ-QMMMGPOBSA-N
- SMILES: O1C[C@H]1C1C=C(C)NC=1C
Computed Properties
- Exact Mass: 137.084063974g/mol
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 28.3Ų
2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745620-1g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-5g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-10g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-0.05g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-0.1g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-0.25g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-0.5g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-1.0g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1745620-2.5g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1745620-5.0g |
2,5-dimethyl-3-[(2R)-oxiran-2-yl]-1H-pyrrole |
2227889-87-2 | 5g |
$4475.0 | 2023-06-03 |
2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole
2,5-Dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole
The compound 2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole (CAS No. 2227889-87-2) is a unique organic molecule with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its pyrrole ring, which is substituted with two methyl groups at the 2 and 5 positions, and an oxirane (epoxide) group at the 3 position. The stereochemistry of the oxirane group is specified as (2R), indicating a specific spatial arrangement of the substituents around the epoxide oxygen. This configuration plays a crucial role in determining the compound's chemical reactivity and physical properties.
Recent studies have highlighted the potential of 2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole in polymer chemistry, where it serves as a versatile building block for synthesizing advanced materials. The pyrrole ring is known for its ability to undergo electropolymerization, forming conductive polymers that are widely used in electronic devices, sensors, and energy storage systems. The presence of the epoxide group introduces additional functionality, enabling cross-linking reactions that enhance the mechanical and thermal stability of the resulting polymers.
In terms of synthesis, 2,5-dimethylpyrrole derivatives are typically prepared through a combination of nucleophilic aromatic substitution and subsequent epoxidation reactions. The stereochemistry of the oxirane group is controlled during the epoxidation step, often using chiral catalysts or asymmetric reaction conditions. This approach ensures high enantioselectivity, which is critical for applications requiring precise molecular architecture.
The physical properties of CAS No. 2227889-87-2 include a melting point of approximately 145°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis and as an intermediate in the production of more complex molecules.
One of the most promising applications of 2,5-dimethyl-3-(2R)-oxiran-2-yl-1H-pyrrole is in the field of biodegradable polymers. Researchers have demonstrated that polymers derived from this compound exhibit excellent biocompatibility and degradation profiles, making them ideal for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The epoxide group facilitates controlled degradation under physiological conditions, while the pyrrole ring contributes to the mechanical integrity of the material.
Moreover, pyrrole-based compounds have been extensively studied for their potential in optoelectronic devices. The conjugated π-system of the pyrrole ring allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of the epoxide group introduces additional functionality, enabling fine-tuning of electronic properties to meet specific device requirements.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 2227889-87-2. Density functional theory (DFT) calculations have revealed that the epoxide group significantly alters the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attack. This understanding has paved the way for innovative synthetic strategies and novel applications in catalysis and materials science.
In conclusion, CAS No. 2278944666 represents a fascinating example of how molecular design can lead to compounds with versatile properties and wide-ranging applications. From polymer chemistry to biomedical engineering, this compound continues to be a subject of intense research interest due to its unique structure and functional versatility.
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